1-Bromo-4-(2,2-difluoroethoxy)benzene

説明

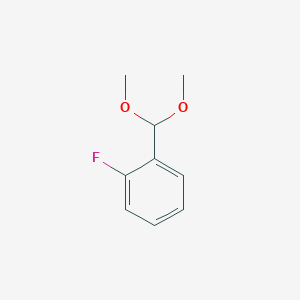

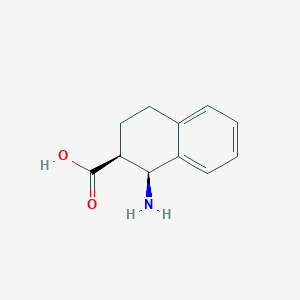

1-Bromo-4-(2,2-difluoroethoxy)benzene is a brominated aromatic compound with a difluoroethoxy substituent at the para position relative to the bromine atom. While the specific compound is not directly discussed in the provided papers, related brominated benzenes and their derivatives are extensively studied due to their importance in organic synthesis and material science. These compounds often serve as precursors or intermediates in the synthesis of more complex molecules, including biologically active compounds, organometallics, and polymers .

Synthesis Analysis

The synthesis of brominated benzene derivatives can involve various strategies, including halogenation, nucleophilic substitution, and catalytic processes. For instance, the synthesis of a natural product with a brominated benzene moiety was achieved starting from a bromo-dimethoxyphenyl methanol in a multi-step process . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene was reported, which is a precursor for graphene nanoribbons, indicating the relevance of such compounds in nanotechnology . These examples demonstrate the versatility of brominated benzenes in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is characterized by the presence of a bromine atom attached to the benzene ring, which can significantly influence the electronic properties of the molecule. The crystal and molecular structures of various dibromo-iodo-benzenes have been determined, showing minimal distortion from the planar geometry of the benzene ring despite the presence of large halogen substituents . Such structural details are crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Brominated benzene derivatives participate in a wide range of chemical reactions. For example, they can undergo nucleophilic aromatic substitution, serve as intermediates in organometallic synthesis , and engage in catalyzed synthesis under solvent-free conditions . The reactivity of these compounds can be influenced by the nature and position of substituents on the benzene ring, as well as by the presence of other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the bromine atom and any additional substituents. For instance, the presence of bromine can enhance the density and boiling point of the compound. The FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene were recorded, and computational methods were used to describe the vibrational modes, providing insights into the compound's properties . Additionally, the solid-state structures of dibromo-benzene derivatives reveal various intermolecular interactions, such as C–Br...π(arene), C–H...Br, and Br...Br, which can affect the material's properties .

科学的研究の応用

Synthesis and Characterization :

- 1-Bromo-4-(2,2-difluoroethoxy)benzene and similar compounds are used as precursors in the synthesis of more complex chemical structures. For instance, 1-Bromo-4-(trifluoromethoxy)benzene has been used to generate 1,2-dehydro-4-(trifluoromethoxy)benzene, which can be intercepted with furan to produce various naphthalenes and naphthols (Schlosser & Castagnetti, 2001).

Fluorescence Properties :

- Derivatives of this compound, such as 1-Bromo-4-(2,2-diphenylvinyl) benzene, have been studied for their fluorescence properties. These compounds exhibit strong fluorescence intensity, particularly in the solid state, indicating potential applications in materials science and photoluminescence (Liang Zuo-qi, 2015).

Thermo-physical Properties :

- The compound has been used in studies to measure and predict thermo-physical properties of binary liquid mixtures, such as with 1,4-dioxane and Bromobenzene. These studies provide insights into the interactions and mixing behavior of such mixtures, which is valuable for industrial applications and understanding molecular interactions (Ramesh, YunusM.Y., & Ramesh, 2015).

Graphene Nanoribbon Synthesis :

- Research has also focused on using derivatives of this compound in the bottom-up synthesis of graphene nanoribbons. These studies involve detailed synthesis procedures, characterization, and computational analysis, which are crucial for advancing nanotechnology and materials science (Patil et al., 2012).

Organometallic Synthesis :

- The compound is used in organometallic synthesis as a versatile starting material. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a similar compound, has been used to produce synthetically useful reactions via various intermediates, demonstrating its versatility in chemical synthesis (Porwisiak & Schlosser, 1996).

Molecular Interaction Studies :

- Studies have been conducted to understand the molecular interactions and self-assembly of bromobenzene derivatives, including those related to this compound. These findings have implications for the design of molecular structures and materials (Li et al., 2012).

Radiosynthesis Applications :

- Derivatives of this compound have been used in radiosynthesis, such as the preparation of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue. This indicates potential applications in medical imaging and diagnostics (Namolingam et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Target of Action

Bromobenzene derivatives are generally used to introduce a phenyl group into other compounds , suggesting that the compound could interact with a variety of molecular targets.

Mode of Action

Bromobenzene derivatives are known to undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, attacks an electrophilic carbon atom attached to the bromine atom, leading to the substitution of the bromine atom with the nucleophile .

Biochemical Pathways

Bromobenzene derivatives are known to participate in various organic reactions, including the grignard reaction , which can affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s bromine and difluoroethoxy groups could potentially influence its pharmacokinetic properties, affecting its absorption and distribution within the body, its metabolism, and its rate of excretion .

Result of Action

The introduction of a phenyl group into other compounds can significantly alter their chemical properties and biological activities .

Action Environment

The action, efficacy, and stability of 1-Bromo-4-(2,2-difluoroethoxy)benzene can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other chemical species, and the specific conditions under which the compound is stored and used .

特性

IUPAC Name |

1-bromo-4-(2,2-difluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBDHUILPDSTMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628883 | |

| Record name | 1-Bromo-4-(2,2-difluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

958454-32-5 | |

| Record name | 1-Bromo-4-(2,2-difluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(2,2-difluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-5-nitro-1H-benzo[D]imidazole](/img/structure/B3031976.png)